N-(3-bromobenzyl)-N'-(2-ethylphenyl)urea
Description
N-(3-Bromobenzyl)-N'-(2-ethylphenyl)urea is a urea derivative characterized by a 3-bromobenzyl group attached to one nitrogen atom and a 2-ethylphenyl group on the adjacent nitrogen. Urea derivatives are widely studied for their diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties.
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]-3-(2-ethylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O/c1-2-13-7-3-4-9-15(13)19-16(20)18-11-12-6-5-8-14(17)10-12/h3-10H,2,11H2,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOFEPGTJVLPKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NCC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromobenzyl)-N’-(2-ethylphenyl)urea typically involves the reaction of 3-bromobenzylamine with 2-ethylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromobenzyl)-N’-(2-ethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 3-bromobenzaldehyde or 3-bromobenzoic acid.
Reduction: Formation of 3-bromoaniline.
Substitution: Formation of various substituted ureas depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Potential use in studying enzyme inhibition or as a ligand in binding studies.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-bromobenzyl)-N’-(2-ethylphenyl)urea would depend on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromobenzyl and ethylphenyl groups could play a role in binding to specific molecular targets, influencing the compound’s overall effect.
Comparison with Similar Compounds
Bromine vs. Chlorine Substitution
- N-(3-Chlorophenyl)-N'-(4-methylphenyl)urea (): Replacing bromine with chlorine reduces molecular weight and slightly decreases lipophilicity. Chlorine’s smaller atomic radius may alter binding pocket interactions compared to bromine. In studies, chlorine-substituted ureas exhibit moderate antimicrobial activity, while bromine analogs often show enhanced potency due to stronger halogen bonding .
- N-[(3-Bromobenzyl)oxy]urea (): This compound replaces the urea-linked benzyl group with a benzyloxy moiety.
Ethylphenyl vs. Methylphenyl Groups
- Ethyl groups may enhance metabolic stability compared to methyl .
- N-(4-methylphenyl)-N’-(3-nitrophenyl)urea (): Nitro groups introduce strong electron-withdrawing effects, which can reduce bioavailability compared to the electron-donating ethyl group in the target compound .
Positional Isomerism and Functional Group Impact
- N-(2,6-Dichlorophenyl)-N’-3-pyridinyl urea (): The 2,6-dichlorophenyl group creates a sterically hindered environment, differing from the 3-bromobenzyl group. Pyridinyl moieties (as in this compound) enable hydrogen bonding, whereas bromobenzyl groups prioritize halogen interactions .
Research Findings and Structure-Activity Relationships
- Halogen Effects : Bromine’s polarizability and larger atomic radius improve binding affinity in hydrophobic pockets compared to chlorine. For example, brominated ureas in showed superior activity in preliminary assays .
- Steric and Hydrophobic Contributions : The 2-ethylphenyl group’s bulkiness may enhance target selectivity by excluding smaller binding pockets. Ethyl groups also improve metabolic stability over methyl or nitro substituents .
- Synthetic Feasibility : Compounds with bromine and ethyl groups, like the target, may require specialized coupling agents (e.g., carbodiimides) for urea bond formation, as described in ’s synthesis of EDU derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
